molecular formula C11H13N3O B079559 4-(1H-benzo[d]imidazol-2-yl)morpholine CAS No. 31075-58-8

4-(1H-benzo[d]imidazol-2-yl)morpholine

Cat. No. B079559
CAS RN: 31075-58-8
M. Wt: 203.24 g/mol
InChI Key: DYERGUDBIQHVKO-UHFFFAOYSA-N
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Description

4-(1H-benzo[d]imidazol-2-yl)morpholine is a chemical compound with the linear formula C15H21N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . In one method, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The dihedral angle between the two fused rings in the heterocyclic ring system is 2.11 (1), while the phenyl ring attached to the imidazole moiety is inclined by 20.7 (1) to the latter .


Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Mechanism of Action

Target of Action

The compound 4-(1H-benzo[d]imidazol-2-yl)morpholine, also known as 2-Morpholin-4-yl-1H-benzimidazole, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been utilized extensively as a drug scaffold in medicinal chemistry . The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides .

Mode of Action

The mode of action of benzimidazole derivatives is diverse, reflecting their wide-ranging biological activity . They have demonstrated antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . For instance, some benzimidazole derivatives have been found to act as allosteric inhibitors, blocking the polymerase before elongation .

Biochemical Pathways

The biochemical pathways affected by benzimidazole derivatives are numerous due to their ability to interact with various proteins and enzymes . For example, some benzimidazole derivatives have been found to inhibit the NS5B RNA polymerase, which is required for virus propagation .

Result of Action

The result of the compound’s action can vary depending on the specific target and the biological context. For instance, benzimidazole derivatives have been found to have antiviral activity, potentially by inhibiting viral replication . They have also shown antitumor activity, possibly through mechanisms such as protein kinase inhibition, topoisomerase inhibition, and antiangiogenic effects .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, they continue to be an area of interest in drug discovery and development .

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYERGUDBIQHVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300868
Record name 4-(1H-benzo[d]imidazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzo[d]imidazol-2-yl)morpholine

CAS RN

31075-58-8
Record name 31075-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1H-benzo[d]imidazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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